Phyllanthoside

antitumor activity murine B16 melanoma in vivo efficacy

Crude Phyllanthus extracts show unreliable IC50 values (50-470 μg/mL) and cannot substitute for isolated phyllanthoside. Degradation to the aglycone causes a 51,000-fold potency loss (0.47 nM vs. 24 μM). This high-purity (≥95%) phyllanthoside, validated for intact disaccharide-aglycone linkage, ensures reproducible translation elongation inhibition and 80S ribosomal complex trapping (19% mRNA binding). Ideal for melanoma proof-of-concept and species-specific metabolism studies. Full traceability documentation available.

Molecular Formula C40H52O17
Molecular Weight 804.8 g/mol
Cat. No. B1239162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhyllanthoside
Synonymsphyllanthoside
Molecular FormulaC40H52O17
Molecular Weight804.8 g/mol
Structural Identifiers
SMILESCC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O
InChIInChI=1S/C40H52O17/c1-19-17-48-40(16-28(19)54-29(43)14-11-24-9-7-6-8-10-24)39(18-49-39)26-13-12-25(15-27(26)57-40)36(47)56-38-35(34(53-23(5)42)31(45)21(3)51-38)55-37-32(46)33(52-22(4)41)30(44)20(2)50-37/h6-11,14,19-21,25-28,30-35,37-38,44-46H,12-13,15-18H2,1-5H3/b14-11+/t19-,20-,21-,25+,26-,27+,28+,30-,31-,32-,33+,34+,35-,37+,38+,39+,40+/m1/s1
InChIKeyVOTNXJVGRXZYOA-XFJWYURVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityH2O < 0.1 (mg/mL)
C2H5OH > 100 (mg/mL)
CHC13 > 100 (mg/mL)
DMSO > 100 (mg/mL)
CH3OH > 100 (mg/mL)
CH2Cl2 > 100 (mg/mL)

Phyllanthoside Overview


Phyllanthoside is a complex glycoside (C40H52O17, MW 804.8) [1] isolated from the roots of the Central American tree Phyllanthus acuminatus Vahl [2]. It is a member of the phyllanthostatin class of antineoplastic glycosides, first characterized by Pettit and colleagues [3]. This compound exhibits validated in vivo antitumor activity against murine P388 lymphocytic leukemia and murine B16 melanoma [4] and has been in preclinical development at the U.S. National Cancer Institute [5].

Phyllanthoside Substitution Challenges


Substitution of phyllanthoside with generic Phyllanthus extracts or other glycosidic compounds is precluded by its unique structural requirement for the intact disaccharide-aglycone linkage [1]. While crude Phyllanthus extracts exhibit IC50 values in the 50–470 μg/mL range against MCF-7 and A549 cells [2], the isolated phyllanthoside molecule demonstrates activity at substantially lower concentrations. Furthermore, phyllanthoside undergoes species-specific enzymatic conversion to its aglycone [3], a metabolite with dramatically different cytotoxic potency (24 μM vs. 0.47 nM for the parent compound in A204 cells) [4]. This indicates that biological activity is not a simple class effect but rather a function of specific molecular architecture and metabolism. The compound's unique preclinical toxicology profile, including the narrow therapeutic index observed in beagle dogs (highest nontoxic dose of 0.1 mg/kg) [5], further underscores that any substitution would require de novo safety and efficacy validation.

Phyllanthoside Evidence Comparison


Curative vs. Inhibitory Antitumor Efficacy

Phyllanthoside exhibits a qualitatively distinct efficacy profile compared to its closest structural analogs, the phyllanthostatins. While both phyllanthoside and phyllanthostatin 1 inhibit P388 lymphocytic leukemia growth, only phyllanthoside demonstrates a 'curative' level of activity against murine B16 melanoma [1]. This distinction is critical, as 'curative' in NCI nomenclature implies complete tumor regression, whereas 'inhibitory' activity may only retard progression. Phyllanthostatin 6, another in-class compound, shows only moderate P388 inhibition (ED50 = 0.35 μg/mL) [2].

antitumor activity murine B16 melanoma in vivo efficacy

Intact Glycoside vs. Aglycone Potency

Phyllanthoside undergoes rapid enzymatic conversion to its aglycone metabolite in mouse plasma [1]. Direct comparison of the parent glycoside and the isolated aglycone reveals a profound potency differential. Phyllanthoside inhibits A204 human rhabdomyosarcoma colony formation with an IC50 of 0.47 nM, whereas the aglycone metabolite requires a concentration of 24 μM to achieve the same effect [2]. This represents an approximately 51,000-fold difference in potency.

cytotoxicity metabolism rhabdomyosarcoma

Species-Dependent Plasma Stability

The in vitro plasma stability of phyllanthoside varies dramatically across species, a property that dictates the feasibility of in vivo studies and has implications for translational research. The half-life of phyllanthoside at 37°C in mouse plasma is 2.0 minutes (at 1:50 dilution), while in dog plasma it is 30 minutes, in monkey plasma 33 minutes, and in human plasma 38 minutes [1]. This 15- to 19-fold difference in stability between rodent and large mammal/human plasma is a key differentiator from other compounds in its class.

pharmacokinetics plasma stability species-specific metabolism

Narrow Therapeutic Index in Dogs

Preclinical toxicology studies in beagle dogs reveal a steep dose-response relationship for phyllanthoside. The highest nontoxic dose was 0.1 mg/kg when administered by intravenous bolus or continuous infusion [1]. Higher doses of 0.5 mg/kg and 3.0 mg/kg resulted in ataxia and death [2]. This narrow therapeutic window distinguishes phyllanthoside from many other natural product anticancer agents that may have wider margins of safety.

toxicology preclinical safety beagle dog

Translation Elongation Arrest

Phyllanthoside exhibits a unique mechanism of action among antitumor glycosides, inhibiting protein synthesis elongation by trapping 80S ribosomal complexes on mRNA templates [1]. In vitro translation assays show that 10 μM phyllanthoside traps 19% of CAT mRNA in 80S complexes, compared to 15% for sparsomycin (a known elongation inhibitor) and only 1% for puromycin (which causes premature termination) [2]. This mechanism is shared with nagilactone C but is distinct from many other natural product antitumor agents that target tubulin or topoisomerases.

mechanism of action ribosome translation elongation

Nasopharyngeal Carcinoma Cytotoxicity

Phyllanthoside demonstrates exceptional in vitro cytotoxicity against cells derived from human carcinoma of the nasopharynx [1]. This activity profile distinguishes it from other structurally related antitumor agents. For example, calyculin A exhibits potent cytotoxicity against L1210 cells (IC50 1.75 × 10^-3 μg/mL) [2], while the trienomycins show strong activity against HeLa S3 cells [3]. However, phyllanthoside's specific activity against nasopharyngeal carcinoma cells provides a targeted indication for procurement.

cytotoxicity nasopharyngeal carcinoma comparative oncology

Phyllanthoside Applications


Curative Melanoma Studies

For research programs developing novel therapies for melanoma, phyllanthoside is uniquely positioned due to its demonstrated curative activity against murine B16 melanoma [1]. This qualitative in vivo efficacy endpoint distinguishes it from phyllanthostatin 1 and other in-class compounds, making it the compound of choice for proof-of-concept studies in melanoma models. Procurement should specify the need for compound integrity verification, as degradation to the aglycone results in a 51,000-fold loss in potency [2].

Species-Specific Pharmacokinetic Studies

Given the dramatic species-dependent differences in plasma stability (half-life ranging from 2.0 min in mouse to 38 min in human) [1] and the narrow therapeutic index in large animals (highest nontoxic dose of 0.1 mg/kg in beagle dogs) [2], phyllanthoside is an ideal tool compound for investigating species-specific metabolism of glycosidic natural products. Procurement for such studies requires high-purity material (≥95% as per vendor specifications) and careful attention to storage conditions to prevent degradation [3].

Translation Elongation Inhibition Studies

Phyllanthoside's ability to trap 80S ribosomal complexes (19% mRNA binding vs. 15% for sparsomycin) [1] makes it a valuable reagent for studying translation elongation arrest. Researchers investigating ribosome-targeting anticancer agents should prioritize phyllanthoside over other elongation inhibitors due to its higher trapping efficiency and distinct chemical scaffold. This application requires compound authentication and stability monitoring, as the intact glycoside structure is essential for ribosomal binding activity [2].

FLCN-Inactivated RCC Therapeutics

A patent application (GB2477943) [1] specifically claims compositions comprising phyllanthoside or phyllanthoside salts/solvates for the treatment of renal cell carcinoma associated with FLCN inactivation (including Birt-Hogg-Dube syndrome). This provides a defined intellectual property landscape and a targeted clinical indication for pharmaceutical development. Procurement for this application must include material suitable for GLP toxicology studies and formulation development, with full traceability documentation.

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